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Compound of Interest

Compound Name:
3-(3-Bromo-5-

fluorophenoxy)propan-1-amine

CAS No.: 1542488-01-6

Cat. No.: B1380298 Get Quote

Executive Summary
The phenoxypropanamine scaffold—specifically the 3-phenyl-3-(aryloxy)propan-1-amine motif

—represents a privileged structure in medicinal chemistry, serving as the backbone for distinct

classes of therapeutics ranging from antidepressant/ADHD medications (NET/SERT inhibitors)

to antiarrhythmics (sodium channel blockers).

This guide objectively compares the biological activity of phenoxypropanamine isomers,

focusing on two critical dimensions of isomerism:

Stereoisomerism: The differential potency of (

)- and (

)-enantiomers, exemplified by Atomoxetine (NET inhibitor) and Mexiletine (Na

channel blocker).

Regioisomerism: The impact of ortho-, meta-, and para- substitution patterns on the phenoxy

ring, which acts as a molecular switch for selectivity between the Norepinephrine Transporter

(NET) and the Serotonin Transporter (SERT).

Structural Basis of Activity
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The core pharmacophore consists of a propyl amine chain linked to a phenoxy ring and a

phenyl ring. The biological activity is governed by the spatial arrangement of these elements

(chirality) and the electronic/steric nature of substituents on the phenoxy ring (regioisomerism).

The "Selectivity Switch": Regioisomerism
A defining feature of this scaffold is that the position of the substituent on the aryloxy ring

dictates transporter selectivity.

Ortho-Substitution (NET Selective): Substituents at the 2-position (e.g., 2-methyl in

Atomoxetine, 2-methoxy in Nisoxetine) sterically enforce a conformation that favors binding

to the Norepinephrine Transporter (NET).

Para-Substitution (SERT Selective): Substituents at the 4-position (e.g., 4-trifluoromethyl in

Fluoxetine analogs) typically shift selectivity toward the Serotonin Transporter (SERT).

Stereochemical Eutomers
For most phenoxypropanamines, the (

)-enantiomer acts as the eutomer (the biologically active form), though the degree of eudismic
ratio varies significantly between targets.

Comparative Data Analysis
Stereoisomer Potency: Atomoxetine & Mexiletine
The following table summarizes the dissociation constants (

) and inhibitory concentrations (

) for the enantiomers of key phenoxypropanamine derivatives.

Table 1: Stereoselective Potency of Phenoxypropanamine Derivatives
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Compound Target Isomer
Potency
Parameter

Value
Selectivity
Note

Atomoxetine NET (Human)
(

)-(-)-isomer
5.0 nM

Eutomer

(Active Drug)

(

)-(+)-isomer
45 nM

~9-fold less

potent

SERT

(Human)

(

)-(-)-isomer
77 nM

15-fold NET

selective

Mexiletine
Na

1.5 (Cardiac)

(

)-(-)-isomer
(Tonic) 20 µM Eutomer

(

)-(+)-isomer
(Tonic) 34 µM

1.7-fold less

potent

Nisoxetine NET (Human)
(

)-isomer
0.8 nM Highly Potent

(

)-isomer
25 nM

~30-fold less

potent
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Key Insight: While (

)-Atomoxetine is the marketed isomer, its metabolic product 4-hydroxyatomoxetine

shows equipotent NET inhibition (

~3 nM) but significantly increased SERT affinity (

~43 nM), potentially altering the clinical profile in poor CYP2D6 metabolizers.

Regioisomerism: The NET vs. SERT Trade-off
The table below illustrates how shifting the substituent from the ortho to the para position in the

aryloxypropanamine scaffold inverts transporter selectivity.

Table 2: Impact of Substituent Position on Transporter Selectivity

Compound
Substitutio
n

NET Affinity
(

)

SERT
Affinity (

)

Selectivity
Ratio
(SERT/NET)

Primary
Profile

Nisoxetine ortho-OCH 4 nM 167 nM 42
NET

Selective

Atomoxetine ortho-CH 5 nM 77 nM 15
NET

Selective

Fluoxetine* para-CF 887 nM 7 nM 0.008
SERT

Selective

Desipramine (Tricyclic ref) 0.8 nM 17 nM 21
NET

Selective

*Note: Fluoxetine is a phenoxyphenylpropylamine ether, structurally homologous to the

phenoxypropanamine scaffold in 3D space, demonstrating the "para-effect."
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Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for the

phenoxypropanamine scaffold, guiding the design of selective inhibitors.
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Caption: SAR decision tree demonstrating how regioisomerism (ortho vs. para) dictates

transporter selectivity via conformational restriction.

Experimental Protocols
To validate the biological activity of specific isomers, the following self-validating protocols are

recommended.
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Protocol A: Comparative Radioligand Binding Assay
(NET vs. SERT)
Objective: Determine

values for phenoxypropanamine isomers at human NET and SERT.

Materials:

Cell Lines: HEK293 stably expressing hNET or hSERT.[1]

Radioligands: [³H]-Nisoxetine (for NET,

~0.7 nM) and [³H]-Citalopram (for SERT,

~1.5 nM).

Non-specific Control: Mazindol (10 µM) or Paroxetine (10 µM).

Workflow:

Membrane Preparation:

Harvest HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 120 mM NaCl, 5 mM

KCl).

Homogenize and centrifuge at 48,000

for 20 min at 4°C.

Resuspend pellet to a final protein concentration of 5–10 µ g/well .

Incubation:

In a 96-well plate, mix:

25 µL Test Compound (Isomer) at 8 concentrations (

to
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M).

25 µL Radioligand (Final conc. =

value).[1][2][3][4][5]

150 µL Membrane Suspension.

Incubate at 25°C for 60 minutes to reach equilibrium.

Termination:

Rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5%

polyethylenimine (reduces non-specific binding).

Wash 3x with ice-cold buffer.

Data Analysis:

Measure radioactivity via liquid scintillation counting.[4]

Calculate

using non-linear regression (4-parameter logistic fit).

Convert to

using the Cheng-Prusoff equation:

.

Validation Check: The Hill slope should be near -1.0. If significantly shallower, suspect negative

cooperativity or multiple binding sites.

Protocol B: Voltage-Clamp Electrophysiology (Na 1.5)
Objective: Assess stereoselective block of cardiac sodium channels (Mexiletine isomers).

Workflow:

Setup: Whole-cell patch clamp on CHO cells expressing Na
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1.5.

Solutions:

Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).

Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 1 mM MgCl

, 10 mM HEPES (pH 7.4).

Pulse Protocol (Tonic vs. Phasic):

Tonic Block: Hold at -120 mV, pulse to -10 mV (20 ms) at 0.1 Hz. Measure peak current

reduction.

Use-Dependent (Phasic) Block: Train of 20 pulses to -10 mV at high frequency (10 Hz).

Analysis:

Compare the fractional block of the 20th pulse vs. the 1st pulse between (

)- and (

)-isomers.

(

)-Mexiletine should show faster onset of block and higher affinity for the inactivated state.
[5]
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[https://www.benchchem.com/product/b1380298#comparative-biological-activity-of-
phenoxypropanamine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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